N-[1-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-4-chlorobenzamide
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Overview
Description
N-[1-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-CHLOROBENZAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-CHLOROBENZAMIDE typically involves the reaction of 1-benzyl-1H-1,3-benzodiazole with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-CHLOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
N-[1-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-CHLOROBENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-CHLOROBENZAMIDE involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-1,3-benzodiazol-2-yl)benzenesulfonamide
- N-(1H-1,3-benzodiazol-2-yl)benzamide
- N-(1H-1,3-benzothiazol-2-yl)-arylamides
Uniqueness
N-[1-(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]-4-CHLOROBENZAMIDE is unique due to its specific structural features, such as the presence of a benzyl group and a 4-chlorobenzamide moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C23H20ClN3O |
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Molecular Weight |
389.9 g/mol |
IUPAC Name |
N-[1-(1-benzylbenzimidazol-2-yl)ethyl]-4-chlorobenzamide |
InChI |
InChI=1S/C23H20ClN3O/c1-16(25-23(28)18-11-13-19(24)14-12-18)22-26-20-9-5-6-10-21(20)27(22)15-17-7-3-2-4-8-17/h2-14,16H,15H2,1H3,(H,25,28) |
InChI Key |
BLDTZZMLBFKAKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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